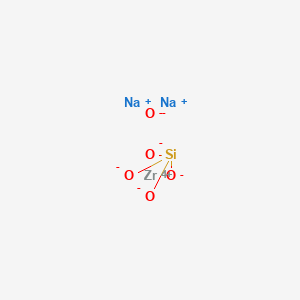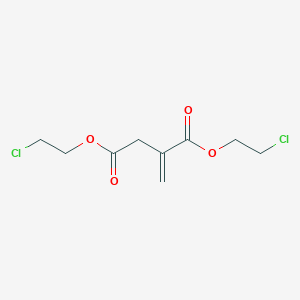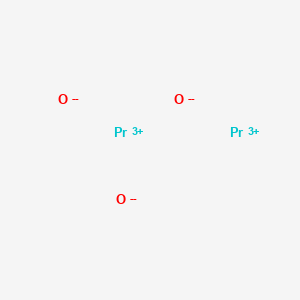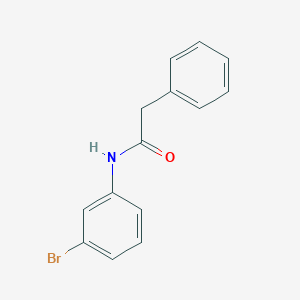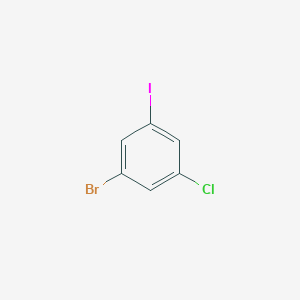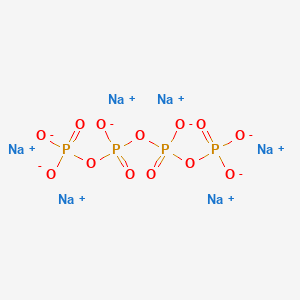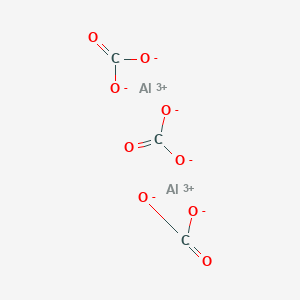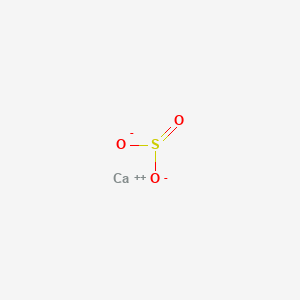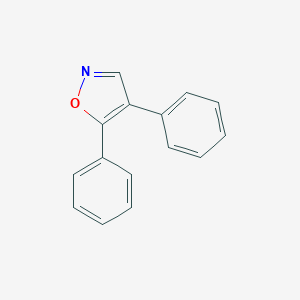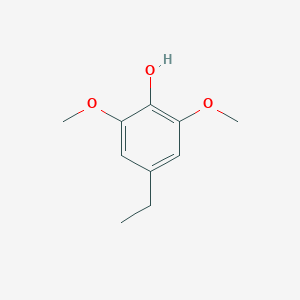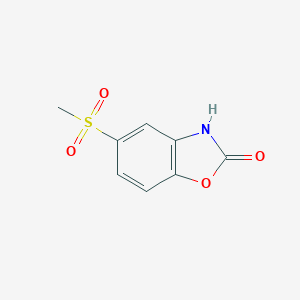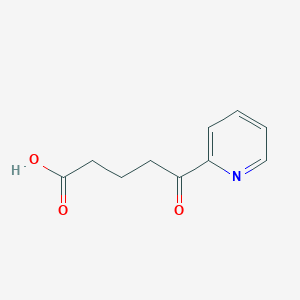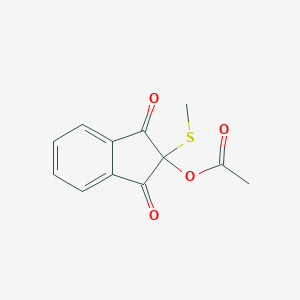
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate is a chemical compound with the molecular formula C11H10O4S. It is a derivative of indandione, a versatile building block used in various chemical applications. This compound is known for its unique structural properties, which make it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate typically involves the reaction of indandione with appropriate reagents to introduce the hydroxy and methylthio groups. One common method involves the use of a Cu-catalyzed intramolecular annulation reaction, followed by oxidation with Jones’ reagent or o-iodoxybenzoic acid (IBX) to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or methylene groups.
Substitution: The hydroxy and methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Jones’ reagent, o-iodoxybenzoic acid (IBX)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indane-1,3-dione: A closely related compound with similar structural properties.
Indanone: Another analogue used in the design of biologically active compounds.
Indinavir: A derivative used for the treatment of AIDS.
Uniqueness
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
13364-81-3 |
|---|---|
Molekularformel |
C12H10O4S |
Molekulargewicht |
250.27 g/mol |
IUPAC-Name |
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate |
InChI |
InChI=1S/C12H10O4S/c1-7(13)16-12(17-2)10(14)8-5-3-4-6-9(8)11(12)15/h3-6H,1-2H3 |
InChI-Schlüssel |
SSPJZFOVUODOMH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1(C(=O)C2=CC=CC=C2C1=O)SC |
Kanonische SMILES |
CC(=O)OC1(C(=O)C2=CC=CC=C2C1=O)SC |
| 13364-81-3 | |
Synonyme |
2-(Acetyloxy)-2-(methylthio)-1H-indene-1,3(2H)-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


